molecular formula C17H20F3N3O2 B1212082 5,8-Dimethoxy-4-(4-methyl-1-piperazinyl)-2-(trifluoromethyl)quinoline

5,8-Dimethoxy-4-(4-methyl-1-piperazinyl)-2-(trifluoromethyl)quinoline

Cat. No.: B1212082
M. Wt: 355.35 g/mol
InChI Key: VGSICGDXYTZNMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,8-dimethoxy-4-(4-methyl-1-piperazinyl)-2-(trifluoromethyl)quinoline is a member of piperazines and a member of pyridines.

Scientific Research Applications

Antibacterial Activity

  • Molecular Structures and Antibacterial Activity : Derivatives of the ciprofloxacin fluoroquinoline family, related to the chemical structure , have been synthesized and tested for antibacterial activity. These compounds, including 5,8-Dimethoxy-4-(4-methyl-1-piperazinyl)-2-(trifluoromethyl)quinoline, exhibit structural features comparable to other known fluoroquinolines, which are significant for their antibacterial properties (Tomišić et al., 2002).

Antimycobacterial Activity

  • Synthesis and Antimycobacterial Activity : Novel derivatives, including compounds with structures similar to the specified quinoline, have been synthesized and investigated for their in vitro antimycobacterial activity against Mycobacterium tuberculosis. This showcases the potential use of such compounds in the treatment of tuberculosis (Patel et al., 2011).

Antimicrobial Agents

  • Potential as Antimicrobial Agents : New derivatives have been synthesized and screened for their antibacterial and antifungal activities. The structural features of these compounds, including the 5,8-dimethoxyquinoline core, are crucial for their antimicrobial properties (Holla et al., 2006).

Anticancer Activities

  • Synthesis for Anticancer Activities : Research has been conducted on optimizing reaction conditions for synthesizing derivatives, including those with a quinoline nucleus, for potential anticancer activities. This indicates the relevance of such compounds in cancer research and treatment (Khan et al., 2013).

Properties

Molecular Formula

C17H20F3N3O2

Molecular Weight

355.35 g/mol

IUPAC Name

5,8-dimethoxy-4-(4-methylpiperazin-1-yl)-2-(trifluoromethyl)quinoline

InChI

InChI=1S/C17H20F3N3O2/c1-22-6-8-23(9-7-22)11-10-14(17(18,19)20)21-16-13(25-3)5-4-12(24-2)15(11)16/h4-5,10H,6-9H2,1-3H3

InChI Key

VGSICGDXYTZNMG-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=CC(=NC3=C(C=CC(=C23)OC)OC)C(F)(F)F

Canonical SMILES

CN1CCN(CC1)C2=CC(=NC3=C(C=CC(=C23)OC)OC)C(F)(F)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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